3-Amino-2-hydroxy-3-phenylpropanoic acid

概要

説明

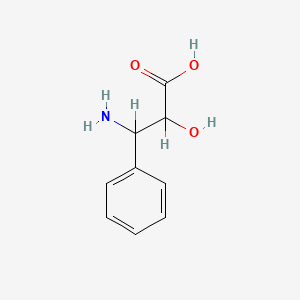

3-Amino-2-hydroxy-3-phenylpropanoic acid is a compound with the molecular formula C9H11NO3. It is also known as β-phenylserine and is a non-proteinogenic amino acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It exists in multiple stereoisomeric forms, which can have different biological activities and properties.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-2-hydroxy-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the condensation of glycine with benzaldehyde in the presence of an alkaline medium. This reaction yields a racemic mixture of the compound, which can then be separated into its enantiomers through optical resolution techniques .

Another method involves the use of L-threonine aldolase, an enzyme that catalyzes the condensation of glycine and benzaldehyde to produce the compound with a specific stereochemistry . This enzymatic method is advantageous due to its selectivity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The racemic mixture obtained from chemical synthesis is often subjected to optical resolution using preferential crystallization or diastereoisomeric salt formation . These methods allow for the efficient separation of the desired enantiomers, which are then purified and used in various applications.

化学反応の分析

Types of Reactions

3-Amino-2-hydroxy-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-2-hydroxy-3-phenylpropanoic acid.

Reduction: Reduction of the amino group can produce 3-amino-2-hydroxy-3-phenylpropanol.

Substitution: Substitution reactions can yield various derivatives, such as N-acylated or O-alkylated products.

科学的研究の応用

3-Amino-2-hydroxy-3-phenylpropanoic acid has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.

Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.

作用機序

The mechanism of action of 3-Amino-2-hydroxy-3-phenylpropanoic acid and its derivatives involves the inhibition of aminopeptidase N (APN), a zinc-dependent enzyme that plays a critical role in tumor invasion, metastasis, and angiogenesis . The compound interacts with the active site of APN, chelating the zinc ion and preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to reduced tumor growth and metastasis, making it a potential therapeutic agent for cancer treatment.

類似化合物との比較

3-Amino-2-hydroxy-3-phenylpropanoic acid can be compared with other similar compounds, such as:

Phenylalanine: An essential amino acid with a similar phenyl group but lacking the hydroxyl group.

Tyrosine: An amino acid with a phenyl group and a hydroxyl group, but the hydroxyl group is attached to the benzene ring.

3-Phenylpropanoic acid: A compound with a similar propanoic acid backbone but lacking the amino and hydroxyl groups.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to inhibit aminopeptidase N sets it apart from other similar compounds and highlights its potential in therapeutic applications .

生物活性

3-Amino-2-hydroxy-3-phenylpropanoic acid, commonly referred to as β-phenylserine , is a non-proteinogenic amino acid with the molecular formula . This compound features an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. It exists in multiple stereoisomeric forms, which can exhibit distinct biological activities and properties.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups allows it to participate in a wide range of biological interactions, making it a subject of interest in medicinal chemistry.

The primary biological activity of this compound involves the inhibition of aminopeptidase N (APN) , an enzyme implicated in tumor invasion and metastasis. APN is overexpressed in many cancer cells, making it a target for therapeutic intervention. Research indicates that derivatives of this compound can effectively inhibit APN activity, showcasing potential as anti-cancer agents .

Therapeutic Effects

The therapeutic effects of this compound and its derivatives include:

- Anticancer Activity : Suppresses cancer cell proliferation by inhibiting NF-κB and downregulating associated gene products involved in carcinogenesis. Induces apoptosis and autophagy in cancer cells .

- Cholesterol Lowering : Reduces LDL cholesterol and triglycerides while increasing HDL cholesterol levels through upregulation of CYP7A1, an enzyme critical for bile acid synthesis from cholesterol .

- Antidiabetic Effects : Suppresses gluconeogenesis gene expression similar to insulin and activates AMPK pathways, enhancing glucose transport .

- Anti-inflammatory Properties : Inhibits inflammatory mediators such as NF-кB and COX-2, contributing to its anti-inflammatory effects .

- Antioxidant Activity : Protects against oxidative damage by scavenging free radicals .

- Neuroprotective Effects : Shows potential in reducing amyloid plaques associated with Alzheimer's disease and protecting dopaminergic neurons in Parkinson's disease models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amino acids such as phenylalanine and tyrosine. The unique combination of functional groups in β-phenylserine allows for diverse biological interactions that are not present in these other compounds.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Non-proteinogenic amino acid; multiple stereoisomers | APN inhibition; anticancer; antioxidant |

| Phenylalanine | Essential amino acid; lacks hydroxyl group | Precursor for neurotransmitters |

| Tyrosine | Contains hydroxyl group on phenyl ring | Precursor for catecholamines |

Inhibition of Aminopeptidase N

A study focused on the synthesis of novel derivatives of this compound demonstrated significant inhibitory activity against APN. One derivative exhibited an IC50 value of , outperforming the known inhibitor bestatin (IC50 = ) in both enzymatic assays and cancer cell lines .

Antioxidant Properties

Research has indicated that β-phenylserine derivatives possess strong antioxidant properties, which are beneficial for protecting cells from oxidative stress. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role in pathogenesis .

特性

IUPAC Name |

3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-55-4 | |

| Record name | β-Amino-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。